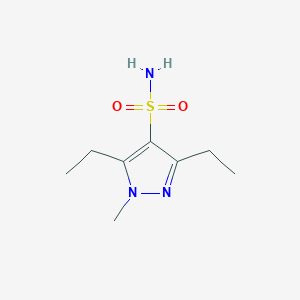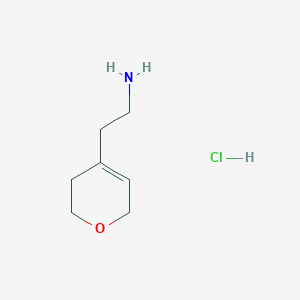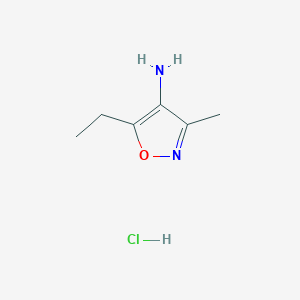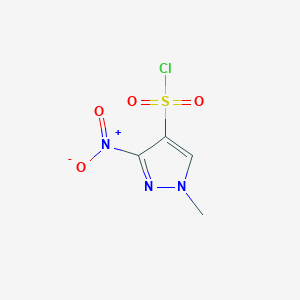![molecular formula C12H13NOS B1448150 [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol CAS No. 886367-55-1](/img/structure/B1448150.png)
[2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol
Übersicht
Beschreibung
[2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol is a useful research compound. Its molecular formula is C12H13NOS and its molecular weight is 219.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimikrobielle Anwendungen
Thiazolderivate, einschließlich [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol, wurden auf ihre antimikrobiellen Eigenschaften untersucht. Diese Verbindungen können als potente Inhibitoren gegen verschiedene Bakterienstämme wirken. Zum Beispiel haben Modifikationen des Thiazolrings Wirksamkeit gegen arzneimittelresistente Bakterien gezeigt, was sie für die Entwicklung neuer Antibiotika wertvoll macht .
Krebsforschungsforschung
Thiazolverbindungen wurden aufgrund ihrer Fähigkeit, die Zellproliferation zu beeinträchtigen, als potenzielle Antikrebsmittel identifiziert. Die Forschung konzentrierte sich auf die Synthese von Thiazolderivaten, die als selektive zytotoxische Mittel wirken können, die Krebszellen angreifen, während gesunde Zellen geschont werden. Diese Selektivität ist entscheidend, um die Nebenwirkungen zu reduzieren, die üblicherweise mit Chemotherapie verbunden sind .
Neuroprotektive Wirkungen
Das neuroprotektive Potenzial von Thiazolderivaten ist ein weiterer interessanter Bereich. Es wurde gezeigt, dass diese Verbindungen neuronale Zellen vor Schäden schützen, die durch oxidativen Stress und andere neurotoxische Faktoren verursacht werden. Diese Anwendung ist besonders relevant im Zusammenhang mit neurodegenerativen Erkrankungen wie Alzheimer und Parkinson .
Entzündungshemmende und analgetische Wirkungen
Thiazolderivate zeigen signifikante entzündungshemmende und analgetische Aktivitäten. Sie können die Entzündungsreaktion modulieren und Schmerzlinderung bieten, was bei Erkrankungen wie Arthritis und anderen chronischen Schmerzerkrankungen von Vorteil ist. Der Mechanismus beinhaltet häufig die Hemmung von proinflammatorischen Zytokinen und Enzymen wie Cyclooxygenase .
Antivirale und antiretrovirale Aktivität
Die Forschung hat auch die Verwendung von Thiazolderivaten als antivirale und antiretrovirale Medikamente untersucht. Diese Verbindungen können die Replikation von Viren, einschließlich HIV, hemmen, wodurch sie Teil des therapeutischen Arsenals gegen Virusinfektionen werden. Die Modifikation von Thiazolstrukturen zielt darauf ab, ihre Wirksamkeit zu verbessern und Resistenzen zu reduzieren .
Antidiabetische Aktivität
Thiazolderivate wurden auf ihr Potenzial zur Behandlung von Diabetes untersucht. Sie können die Insulinsensitivität und den Glukosestoffwechsel beeinflussen, die entscheidende Faktoren bei der Behandlung von Diabetes sind. Die Entwicklung von Thiazol-basierten Antidiabetika ist ein laufendes Forschungsgebiet mit vielversprechenden Ergebnissen .
Antioxidative Eigenschaften
Die antioxidativen Eigenschaften von Thiazolderivaten machen sie zu Kandidaten für die Bekämpfung von Schäden durch oxidativen Stress in Zellen. Diese Anwendung hat Auswirkungen auf die Vorbeugung von Alterung und die Behandlung von Krankheiten, bei denen oxidativer Stress eine Rolle spielt, wie z. B. Herz-Kreislauf-Erkrankungen .
Landwirtschaftliche Anwendungen
In der Landwirtschaft werden Thiazolderivate zur Entwicklung von Fungiziden und Pestiziden eingesetzt. Ihre Wirksamkeit bei der Bekämpfung von Pflanzenkrankheiten und Schädlingen trägt zum Pflanzenschutz und zur Ertragssteigerung bei. Die Umweltverträglichkeit und das Sicherheitsprofil dieser Verbindungen sind wichtige Überlegungen bei ihrer Entwicklung .
Wirkmechanismus
Thiazoles
are important heterocyclic compounds that exhibit a wide range of biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antiviral, and antioxidant drugs . The biological outcomes of thiazoles can be greatly affected by the substituents on the thiazole ring .
Target of Action
For example, some thiazoles act as inhibitors for certain kinases .
Mode of Action
The mode of action of thiazoles can vary depending on their structure and the specific biological target. Some thiazoles act by inhibiting key enzymes in biological pathways .
Biochemical Pathways
Thiazoles can affect a variety of biochemical pathways. For instance, some thiazoles have been found to inhibit the production of nitric oxide, a molecule involved in many physiological and pathological processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazoles can vary widely depending on their specific structure. Some thiazoles have been found to exhibit good bioavailability .
Result of Action
The result of the action of thiazoles can vary depending on their specific targets and mode of action. Some thiazoles have been found to have antifungal and antibacterial activities .
Action Environment
The action, efficacy, and stability of thiazoles can be influenced by various environmental factors. For example, the presence of certain enzymes in the body can affect the metabolism and hence the action of thiazoles .
Biochemische Analyse
Biochemical Properties
[2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives, including this compound, have been shown to exhibit antioxidant, antimicrobial, and anti-inflammatory properties . These interactions are crucial for the compound’s biological activity and therapeutic potential.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to affect the expression of genes involved in oxidative stress response and inflammation . This modulation can lead to changes in cellular behavior, such as increased resistance to oxidative damage and reduced inflammatory responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been shown to inhibit certain enzymes involved in the inflammatory response, thereby reducing inflammation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that thiazole derivatives, including this compound, are relatively stable under various conditions . Over time, the compound may undergo degradation, which can affect its biological activity. Long-term studies have also indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reduced inflammation and oxidative stress . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and impaired organ function. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, thiazole derivatives have been shown to modulate the activity of enzymes involved in oxidative metabolism and detoxification . These interactions can lead to changes in the levels of key metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution . Additionally, this compound may accumulate in certain tissues, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the activity and function of this compound, influencing its interactions with other biomolecules and its overall biological activity.
Eigenschaften
IUPAC Name |
[2-(2-ethylphenyl)-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c1-2-9-5-3-4-6-11(9)12-13-10(7-14)8-15-12/h3-6,8,14H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTUVPMWGSQTJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C2=NC(=CS2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(1S,2R,10S,11S,14R,15R)-14-hydroxy-2,15-dimethyl-5,17-dioxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl]-2-oxoethyl acetate](/img/structure/B1448075.png)
![1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1448078.png)
![[1-(4-Fluorophenyl)-3-methylazetidin-3-yl]methanol](/img/structure/B1448079.png)
![N-[2-(4-methoxy-3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B1448081.png)

![3-allyl-6-methylbenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1448083.png)
![[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride](/img/structure/B1448084.png)
![Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1448086.png)
![6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid hydrochloride](/img/structure/B1448088.png)

